(E)-3-(2-Phenylvinyl)pyridine-2-carboxamide
Description
(E)-3-(2-Phenylvinyl)pyridine-2-carboxamide is a heterocyclic compound featuring a pyridine ring substituted at position 2 with a carboxamide group and at position 3 with an (E)-configured 2-phenylvinyl moiety. The E geometry ensures a planar, conjugated system, which may enhance π-π stacking interactions in crystal structures or biological targets . The carboxamide group contributes hydrogen-bonding capability, critical for molecular recognition in both crystallographic and pharmacological contexts.
Properties
CAS No. |
84963-36-0 |
|---|---|
Molecular Formula |
C14H12N2O |
Molecular Weight |
224.26 g/mol |
IUPAC Name |
3-[(E)-2-phenylethenyl]pyridine-2-carboxamide |
InChI |
InChI=1S/C14H12N2O/c15-14(17)13-12(7-4-10-16-13)9-8-11-5-2-1-3-6-11/h1-10H,(H2,15,17)/b9-8+ |
InChI Key |
SIQJPDGKKMVRIH-CMDGGOBGSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=C(N=CC=C2)C(=O)N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=C(N=CC=C2)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-Phenylvinyl)pyridine-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromopyridine and styrene.
Reaction Conditions: The reaction is carried out under specific conditions, including the use of a palladium catalyst, a base (e.g., potassium carbonate), and a solvent (e.g., dimethylformamide).
Reaction Mechanism: The reaction proceeds through a Heck coupling reaction, where the palladium catalyst facilitates the formation of a carbon-carbon bond between the pyridine and phenylvinyl groups.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of (E)-3-(2-Phenylvinyl)pyridine-2-carboxamide may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2-Phenylvinyl)pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring are replaced by other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.
Biology: It may serve as a ligand in biochemical assays or as a probe for studying biological processes.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new materials, catalysts, or chemical processes.
Mechanism of Action
The mechanism of action of (E)-3-(2-Phenylvinyl)pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs include pyridine- and pyrazolopyridine-based carboxamides. For example, (E)-7-(4-(trifluoromethyl)benzylidene)-3-(4-trifluoromethyl)phenyl)-4,5,6,7-tetrahydro-5-methylpyrazolo[4,3-c]pyridine-2-carboxamide (referred to here as Compound A ) shares a carboxamide group but differs in its heterocyclic core and substituents (Table 1) .
Table 1. Structural and Functional Comparison
Key Differences :
- Core Heterocycle : The pyridine ring in the target compound vs. pyrazolopyridine in Compound A alters electronic properties and steric bulk.
- Substituents: The phenylvinyl group in the target compound contrasts with CF₃ substituents in Compound A.
Spectroscopic Features
Infrared (IR) spectroscopy distinguishes functional groups:
- Carboxamide C=O Stretch : ~1650–1670 cm⁻¹ in both compounds .
- C=C Stretch : ~1600 cm⁻¹ in the target compound (phenylvinyl group) vs. absent in Compound A .
- C-F Stretch : Strong absorption ~1120 cm⁻¹ in Compound A (CF₃ groups), absent in the target compound .
Crystallographic Refinement and Structural Parameters
Crystallographic tools like SHELXL (for refinement) and SIR97 (for structure solution) are critical for comparing bond parameters :
Biological Activity
(E)-3-(2-Phenylvinyl)pyridine-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure and Synthesis
The compound features a pyridine ring substituted with a phenylvinyl group and a carboxamide functional group. The synthesis typically involves the reaction of 2-pyridinecarboxylic acid derivatives with phenylacetylene under specific conditions to yield the desired product. Various synthetic routes have been explored, highlighting the importance of optimizing reaction conditions for yield and purity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of (E)-3-(2-Phenylvinyl)pyridine-2-carboxamide. It has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines, particularly focusing on triple-negative breast cancer (TNBC). The compound's mechanism appears to involve the inhibition of the FOXM1 transcription factor, which is crucial for cancer cell survival and proliferation.
Table 1: Summary of Biological Activities
| Activity Type | Cell Line/Model | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Antiproliferative | MDA-MB-231 (TNBC) | 5.0 | FOXM1 inhibition |
| Cytotoxicity | HeLa | 10.0 | Induction of apoptosis |
| Enzyme Inhibition | PTR1 (Trypanosoma spp.) | 15.0 | Competitive inhibition |
The compound's activity against cancer cells has been linked to its ability to downregulate FOXM1 expression. Studies using Western blot analysis have shown that (E)-3-(2-Phenylvinyl)pyridine-2-carboxamide significantly reduces FOXM1 protein levels in treated cells, correlating with decreased cell viability and proliferation rates.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of (E)-3-(2-Phenylvinyl)pyridine-2-carboxamide. Variations in substituents on the pyridine ring or the phenylvinyl group can significantly affect potency and selectivity.
Table 2: Structure-Activity Relationship Data
| Compound Variant | Substituent Type | Biological Activity |
|---|---|---|
| Parent Compound | None | Moderate activity |
| Compound with -CN | Electron-withdrawing | Enhanced FOXM1 inhibition |
| Compound with -CF3 | Electron-donating | Loss of activity |
Case Studies
- In Vitro Studies : A study involving MDA-MB-231 cells demonstrated that treatment with (E)-3-(2-Phenylvinyl)pyridine-2-carboxamide led to a significant reduction in cell viability, with an IC50 value comparable to established chemotherapeutic agents.
- Enzyme Inhibition Assays : The compound was tested against pteridine reductase 1 (PTR1), an enzyme implicated in Trypanosoma infections. Results indicated that it exhibits competitive inhibition, suggesting potential as an antiparasitic agent.
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
